Superoxide Anion Inhibition in Human Neutrophils
Isopedicin exhibits significantly higher potency in inhibiting superoxide anion (O₂⁻) production in fMLP-activated human neutrophils compared to other known flavonoids. The reported IC₅₀ for Isopedicin is 0.34 ± 0.03 µM [1]. In a comparable assay, other flavonoids like 5-hydroxy-7-methoxyflavone, quercetin, and (2S)-7-hydroxyflavanone demonstrated IC₅₀ values of 1.77 ± 0.70 µM, 3.82 ± 0.46 µM, and 4.92 ± 1.71 µM, respectively [2].
| Evidence Dimension | Inhibition of fMLP-induced superoxide anion production in human neutrophils (IC₅₀) |
|---|---|
| Target Compound Data | 0.34 ± 0.03 µM |
| Comparator Or Baseline | 5-hydroxy-7-methoxyflavone (1.77 ± 0.70 µM); Quercetin (3.82 ± 0.46 µM); (2S)-7-hydroxyflavanone (4.92 ± 1.71 µM) |
| Quantified Difference | Isopedicin is approximately 5.2-fold more potent than 5-hydroxy-7-methoxyflavone, 11.2-fold more potent than quercetin, and 14.5-fold more potent than (2S)-7-hydroxyflavanone. |
| Conditions | Formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP)-activated human neutrophils. |
Why This Matters
This significant increase in potency allows researchers to use lower concentrations of Isopedicin in vitro, potentially reducing off-target effects and providing a larger experimental window for mechanistic studies.
- [1] Hwang, T.-L., Li, G.-L., Lan, Y.-H., Chia, Y.-C., Hsieh, P.-W., Wu, Y.-H., & Wu, Y.-C. (2009). Potent inhibition of superoxide anion production in activated human neutrophils by isopedicin, a bioactive component of the Chinese medicinal herb Fissistigma oldhamii. Free Radical Biology and Medicine, 46(4), 520–528. https://doi.org/10.1016/j.freeradbiomed.2008.11.014 View Source
- [2] Kuo, W. L., Liao, H. R., & Chen, J. J. (2014). Biflavans, flavonoids, and a dihydrochalcone from the stem wood of Muntingia calabura and their inhibitory activities on neutrophil pro-inflammatory responses. Molecules, 19(12), 20521-20535. View Source
